2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC15701040
Molecular Formula: C15H18FN3O2S
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18FN3O2S |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) |
| Standard InChI Key | NKQUIQVZHWSVQC-UHFFFAOYSA-N |
| Canonical SMILES | CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)CC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide is C₁₅H₁₈FN₃O₂S, with a molecular weight of 323.4 g/mol. The Z-configuration of the imino group at position 2 is critical for its electronic and steric properties, influencing interactions with biological targets. The 4-fluorophenyl acetamide moiety enhances lipophilicity and binding affinity, contributing to its pharmacokinetic profile.
Spectroscopic and Computational Data
The compound’s SMILES notation is CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)CC, and its InChIKey is NKQUIQVZHWSVQC-UHFFFAOYSA-N. Density functional theory (DFT) studies suggest that the thiazolidinone ring adopts a planar conformation, optimizing π-π stacking interactions with aromatic residues in enzyme active sites.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves a multi-step condensation reaction. Initially, ethylamine reacts with a thiazolidinone precursor under basic conditions (e.g., NaOH or K₂CO₃) to form the ethylimino intermediate. Subsequent coupling with 4-fluoroaniline in the presence of a coupling agent like EDCl/HOBt yields the final product. Purification via recrystallization or column chromatography achieves >95% purity.
Scalable Manufacturing
Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Automated systems monitor parameters such as pH and temperature, ensuring reproducibility. High-performance liquid chromatography (HPLC) is used for large-scale purification, maintaining compliance with pharmaceutical standards.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 10.7–21.4 μmol/mL. The fluorophenyl group disrupts bacterial cell membrane integrity, while the thiazolidinone core inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.
Table 1: Antimicrobial Activity Against Pathogenic Strains
| Pathogen | MIC (μmol/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 10.7 | DHFR inhibition, membrane disruption |
| Escherichia coli | 21.4 | Membrane disruption |
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety (as in analog CID 73775029 ) increases logP by 0.5 units, enhancing blood-brain barrier permeability but reducing aqueous solubility . Conversely, substituting the ethylimino group with a methylimino group decreases antimicrobial potency by 40%, underscoring the importance of the ethyl chain in target engagement.
Tautomerism and Bioactivity
Analog 3c-I (from PubChem CID 5905211 ) exists as a tautomeric mixture of imino and amino forms, which alters receptor binding kinetics . In contrast, the Z-configuration in the target compound stabilizes the imino form, ensuring consistent interaction with hydrophobic enzyme pockets.
Future Directions and Applications
Therapeutic Optimization
Structural modifications to enhance solubility—such as introducing polar substituents on the phenyl ring—could improve intravenous formulation. Additionally, prodrug strategies targeting esterase-mediated activation may increase tissue-specific delivery.
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